Olomoucine II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

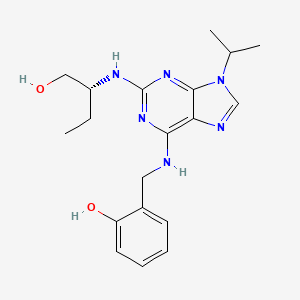

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26N6O2 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |

InChI |

InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1 |

InChI Key |

NDUVSANREQEDRE-CQSZACIVSA-N |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |

Synonyms |

olomoucine II |

Origin of Product |

United States |

Foundational & Exploratory

Olomoucine II: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine II, a 2,6,9-trisubstituted purine derivative, is a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental methodologies used to elucidate these activities. The information presented is intended to support further research and drug development efforts centered on this and related small molecules.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to a range of cyclin-dependent kinases. This inhibition disrupts the normal progression of the cell cycle and can lead to transcriptional repression, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

Kinase Inhibitory Profile

This compound demonstrates potent inhibitory activity against several key CDKs, with a particular specificity for those involved in both cell cycle control and transcriptional regulation.[1] Its inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) | Reference(s) |

| CDK9/cyclin T | 0.06 | [2] |

| CDK2/cyclin E | 0.1 | [2] |

| CDK7/cyclin H | 0.45 | [2] |

| CDK1/cyclin B | 7.6 | [2] |

| CDK4/cyclin D1 | 19.8 | [2] |

Cellular Effects of this compound

The inhibition of CDKs by this compound translates into significant cellular consequences, most notably cell cycle arrest and the induction of apoptosis.

Antiproliferative Activity

This compound exhibits broad-spectrum antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth are presented below.

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HOS | Osteosarcoma | 9.3 | [2] |

| T98G | Glioblastoma | 9.2 | [2] |

| HBL100 | Breast Cancer | 10.5 | [2] |

| BT474 | Breast Cancer | 13.6 | [2] |

| MCF-7 | Breast Cancer | 5.0 | [2] |

| HT-29 | Colon Cancer | 10.8 | [2] |

| CCRF-CEM | Leukemia | 5.3 | [2] |

| BV173 | Leukemia | 2.7 | [2] |

| HL60 | Leukemia | 16.3 | [2] |

Cell Cycle Arrest

A primary consequence of CDK inhibition by this compound is the arrest of the cell cycle at the G1/S and G2/M transitions.[3] This effect is a direct result of the inhibition of CDK2, CDK1, and other relevant CDKs that govern these checkpoints. The parent compound, Olomoucine, has also been shown to induce G1 and G2/M arrest.[4][5]

Induction of Apoptosis via the p53 Pathway

This compound is a potent inducer of apoptosis, particularly in cells with wild-type p53.[1] The proposed mechanism involves the activation of the p53 tumor suppressor protein.[3] Inhibition of transcriptional CDKs, such as CDK9, is thought to cause perturbations in RNA synthesis, leading to ribosomal stress. This stress results in the release of ribosomal proteins, such as L11, which can then bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1] The stabilization and activation of p53 lead to the transcriptional upregulation of its target genes, including the CDK inhibitor p21WAF1, which further contributes to cell cycle arrest and apoptosis.[1][3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

References

- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Olomoucine II: A Technical Guide to its Cyclin-Dependent Kinase Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the selectivity profile of Olomoucine II, a second-generation purine derivative and potent inhibitor of cyclin-dependent kinases (CDKs). This compound's activity against key cell cycle and transcriptional kinases makes it a valuable tool in cancer research and virology. This guide details its quantitative inhibitory data, the experimental methods used for its characterization, and its impact on critical cellular signaling pathways.

Kinase Inhibitor Selectivity Profile

This compound exhibits a distinct selectivity profile, with potent inhibitory activity against specific members of the CDK family. It is a competitive inhibitor that binds to the ATP-binding pocket of its target kinases.[1][2] Its efficacy is most pronounced against CDKs involved in both cell cycle regulation and transcriptional control. The quantitative inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation: In Vitro Kinase Inhibition

The table below summarizes the IC50 values of this compound against a panel of human cyclin-dependent kinases. The data highlights its high potency for CDK9, CDK2, and CDK7.[3] In contrast, this compound shows significantly lower activity against other kinases, with IC50 values often exceeding 100 µM for many, underscoring its selectivity for the CDK family.

| Kinase Complex | IC50 (µM) | Primary Function |

| CDK9 / Cyclin T | 0.06 | Transcriptional Regulation |

| CDK2 / Cyclin E | 0.1 | G1/S Phase Transition |

| CDK7 / Cyclin H | 0.45 | CDK-Activating Kinase (CAK), Transcription |

| CDK1 / Cyclin B | 7.6 | G2/M Phase Transition (Mitosis) |

| CDK4 / Cyclin D1 | 19.8 | G1 Phase Progression |

Impact on Cellular Signaling Pathways

This compound's inhibitory action on specific CDKs has significant downstream effects on cellular processes, most notably cell cycle progression and p53-mediated signaling.

Regulation of the Cell Cycle

CDKs are the core engines of the cell cycle, driving transitions between different phases. This compound's potent inhibition of CDK2 and, to a lesser extent, CDK1, leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[4][5][6] By blocking CDK2, this compound prevents the phosphorylation of key substrates required for the initiation of DNA synthesis, thus halting entry into the S phase.

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and blocking G1/S transition.

Activation of the p53 Pathway

This compound's strong inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), has profound effects on transcription.[1][7] CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcript elongation.[1] Inhibition of this process can lead to "transcriptional stress," which in turn activates the tumor suppressor protein p53. Activated p53 induces the expression of target genes like p21WAF1, a potent CDK inhibitor that reinforces the cell cycle block.[7]

Caption: this compound inhibits CDK9, leading to p53 activation and cell cycle arrest.

Experimental Protocols: In Vitro Kinase Assay

Determining the IC50 values for a kinase inhibitor like this compound involves a biochemical assay that measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.

General Principle

The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibition is measured by the reduction in substrate phosphorylation. A common method utilizes radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP), where the incorporation of the radioactive phosphate into the substrate is detected and quantified.[8]

Detailed Methodology

-

Reagent Preparation :

-

Kinase Buffer : Prepare a suitable buffer (e.g., Tris-HCl or HEPES) containing MgCl₂, DTT, and other components necessary for optimal kinase activity.

-

Kinase Dilution : Dilute the purified, active CDK/cyclin complex to a predetermined concentration in kinase buffer.

-

Substrate Solution : Prepare a solution of the specific peptide or protein substrate (e.g., Histone H1 for CDK1/Cyclin B) in kinase buffer.

-

Inhibitor Dilutions : Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer to achieve a range of concentrations for the dose-response curve.

-

ATP Solution : Prepare a solution of ATP, including a known amount of [γ-33P]ATP, at a concentration typically close to the KM of the kinase for ATP.

-

-

Assay Procedure :

-

Plate Setup : In a 96-well plate, add the kinase buffer, the substrate solution, and the diluted this compound (or DMSO for the control wells).

-

Enzyme Addition : Add the diluted kinase to each well to initiate a pre-incubation with the inhibitor. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation : Start the kinase reaction by adding the [γ-33P]ATP solution to all wells.

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination : Stop the reaction by adding a strong acid (e.g., phosphoric acid) or EDTA solution.

-

-

Signal Detection and Data Analysis :

-

Substrate Capture : Spot the reaction mixture from each well onto phosphocellulose paper or filters. The phosphorylated substrate will bind to the paper, while the unreacted [γ-33P]ATP will not.

-

Washing : Wash the papers extensively with a dilute acid solution to remove any unbound radioactive ATP.

-

Quantification : Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

-

IC50 Calculation : Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro radiometric kinase assay to determine inhibitor IC50 values.

References

- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Olomoucine II: A Technical Guide for Researchers

An In-depth Examination of a Potent Cyclin-Dependent Kinase Inhibitor

Olomoucine II, a 2,6,9-trisubstituted purine derivative, has emerged as a significant tool in cell cycle research and a potential candidate for therapeutic development due to its potent inhibitory activity against cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the biological activity of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its mechanism of action, target specificity, and effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site on various cyclin-dependent kinases.[1] This inhibition disrupts the phosphorylation of key substrates, leading to blocks in cell cycle progression and the induction of antiproliferative effects. The selectivity of this compound for different CDK-cyclin complexes is a key determinant of its cellular consequences.

Quantitative Analysis of Kinase Inhibition and Antiproliferative Activity

The potency of this compound has been quantified against a panel of key cell cycle and transcriptional CDKs. The half-maximal inhibitory concentrations (IC50) highlight its particular efficacy against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[2][3]

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase Complex | IC50 (µM) |

| CDK9/cyclin T | 0.06[2] |

| CDK2/cyclin E | 0.1 |

| CDK7/cyclin H | 0.45 |

| CDK1/cyclin B | 7.6 |

| CDK4/cyclin D1 | 19.8[3] |

The inhibitory action of this compound on CDKs translates into potent antiproliferative activity across a range of human cancer cell lines. This broad-spectrum activity underscores its potential as an anticancer agent.

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HOS | Osteosarcoma | 9.3[2] |

| T98G | Glioblastoma | 9.2[2] |

| HBL100 | Breast Cancer | 10.5[2] |

| BT474 | Breast Cancer | 13.6[2] |

| MCF-7 | Breast Cancer | 5.0[2] |

| HT-29 | Colon Cancer | 10.8[2] |

| CCRF-CEM | Leukemia | 5.3[2] |

| BV173 | Leukemia | 2.7[2] |

| HL60 | Leukemia | 16.3[2] |

Impact on Cellular Signaling Pathways

The primary consequence of CDK inhibition by this compound is the disruption of the cell division cycle. By targeting CDKs that govern the G1/S and G2/M transitions, this compound induces cell cycle arrest at these critical checkpoints.[4]

Furthermore, this compound has been shown to activate the p53 tumor suppressor pathway. Inhibition of transcriptional CDKs, particularly CDK9, can lead to perturbations in RNA synthesis, which in turn activates p53.[5][6] Activated p53 then transcriptionally upregulates the CDK inhibitor p21WAF1, reinforcing the cell cycle block.[5][6]

Antiviral Activity

Beyond its anticancer potential, this compound exhibits potent antiviral properties against a range of DNA viruses.[7] This activity is attributed to the reliance of these viruses on host cell CDKs for their replication. By inhibiting these cellular kinases, this compound effectively curtails viral replication.[7]

Table 3: Antiviral Activity of this compound

| Virus | IC50 (µM) |

| Herpes Simplex Virus 1 (HSV-1) | 5.0[8] |

| Herpes Simplex Virus 2 (HSV-2) | 4.7[8] |

| Vaccinia Virus | 3.8[8] |

| Human Adenovirus type 4 (Ad4) | 2.4[8] |

| Human Cytomegalovirus (HCMV) | 3.2[8] |

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and further investigation of this compound's biological activities.

In Vitro CDK Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 of this compound against a specific CDK, such as CDK2/cyclin E, using a radiometric assay with Histone H1 as a substrate.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 5 µL of 5X kinase buffer, 2.5 µL of active CDK2/cyclin A (e.g., 100 ng), 5 µL of Histone H1 stock solution (final concentration 0.1 mg/mL), the desired concentration of this compound (or DMSO as a vehicle control), and sterile distilled water to a final volume of 15 µL.[5]

-

Initiation: Initiate the kinase reaction by adding 10 µL of diluted [γ-32P]ATP.[5]

-

Incubation: Incubate the reaction mixture for 10 minutes at 30°C with constant agitation.[5]

-

Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto the center of a 2cm x 2cm P81 phosphocellulose paper square.[5]

-

Washing: Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid, followed by one 5-minute wash with acetone.[5]

-

Quantification: Transfer the dried P81 paper squares to a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[5]

-

Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (WST-1)

This protocol outlines the use of the WST-1 assay to determine the antiproliferative effects of this compound on a given cell line.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period (e.g., 72 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[9][10]

Methodology:

-

Cell Treatment and Harvesting: Culture cells to approximately 70-80% confluency and treat with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.[9]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.[9][10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for p53 and p21

This protocol provides a general framework for assessing the protein levels of p53 and p21 in response to this compound treatment.

Methodology:

-

Cell Lysis: Treat cells with this compound, wash with PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p53 and p21 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Plaque Reduction Assay for Antiviral Activity

This protocol describes a method to evaluate the antiviral efficacy of this compound.

Methodology:

-

Cell Seeding: Seed host cells in 6-well plates and grow to confluency.

-

Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour.

-

Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control and determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of cyclin-dependent kinases with significant antiproliferative and antiviral activities. Its well-characterized mechanism of action, involving the induction of cell cycle arrest and activation of the p53 pathway, makes it an invaluable research tool for dissecting these fundamental cellular processes. The detailed protocols provided in this guide are intended to facilitate further investigation into the multifaceted biological effects of this compound and to support its potential development as a therapeutic agent.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Olomoucine II: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, and its effects on cell cycle progression. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes the associated cellular pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a 2,6,9-trisubstituted purine analog that functions as a competitive inhibitor of ATP binding to the catalytic subunit of CDKs. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, and in many cases, apoptosis. Its inhibitory activity is most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, making it a valuable tool for studying the roles of these kinases in cell cycle control and transcription.[1][2] The inhibition of these CDKs disrupts the normal progression through the G1/S and G2/M phases of the cell cycle.[1][3]

Data Presentation

The following tables summarize the quantitative effects of this compound on CDK activity and cell cycle distribution in various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| CDK/Cyclin Complex | IC50 (µM) |

| CDK9/cyclin T | 0.06 |

| CDK2/cyclin E | 0.1 |

| CDK7/cyclin H | 0.45 |

| CDK1/cyclin B | 7.6 |

| CDK4/cyclin D1 | 19.8 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Effect of Olomoucine on Cell Cycle Distribution in Human Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| KB 3-1 | 50 | 24 | Increased | Decreased | No Significant Change |

| MR65 (NSCLC) | 10 | 24 | Increased | Decreased | - |

| 50 | 24 | Increased | Decreased | - | |

| 100 | 24 | Increased | Decreased | - | |

| 200 | 24 | Increased | Decreased | - | |

| CHP-212 (Neuroblastoma) | 10 | 24 | Increased | Decreased | - |

| 50 | 24 | Increased | Decreased | - | |

| 100 | 24 | Increased | Decreased | - | |

| 200 | 24 | Increased | Decreased | - | |

| HL-60 (Leukemia) | High Dose | 24 | Decreased | - | Increased |

| HeLa (Cervical Cancer) | High Dose | 24 | Decreased | - | Increased |

Note: "-" indicates data not specified in the cited sources. "Increased" and "Decreased" indicate a significant change compared to untreated control cells. Specific percentages were not consistently available across all cited literature for a direct comparison.[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), HL-60 (promyelocytic leukemia), MR65 (non-small cell lung cancer), and CHP-212 (neuroblastoma) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. An equivalent concentration of DMSO should be used as a vehicle control.

-

Treatment: Seed cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control and incubate for the specified duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine the percentage of cells in each phase of the cell cycle.

-

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

-

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS to remove residual ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA.

-

The data is then analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

In Vitro CDK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to measure the inhibitory effect of this compound on the activity of specific CDK/cyclin complexes.

-

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B)

-

Kinase substrate (e.g., Histone H1 for CDK1, Rb protein for CDK2)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound at various concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific recombinant CDK/cyclin complex, and the kinase substrate in a 384-well plate.

-

Add this compound at a range of concentrations to the wells. Include a vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

-

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to determine the effect of this compound on the expression levels of key cell cycle regulatory proteins.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, Cyclin B1, CDK2, CDK4, p21, p27)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound as described in Protocol 1.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the action and analysis of this compound.

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Caption: Principle of an in vitro kinase assay to measure this compound activity.

References

- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

Olomoucine II: A Technical Guide to Apoptosis Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine II is a synthetic purine analogue that has garnered significant interest in oncology research due to its activity as a cyclin-dependent kinase (CDK) inhibitor.[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and apoptosis.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound, a second-generation derivative of olomoucine, exhibits enhanced CDK inhibitory activity and greater selectivity, leading to potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[3] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis in cancer cells.

Core Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of several key cyclin-dependent kinases. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis.

Cyclin-Dependent Kinase Inhibition

This compound is a potent inhibitor of several CDKs, with varying degrees of affinity. Notably, it strongly inhibits CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[1][2] The inhibition of these kinases disrupts critical cellular processes:

-

CDK2 Inhibition: CDK2 is essential for the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound can lead to a G1 phase arrest.[5][6]

-

CDK1 Inhibition: CDK1 governs the G2/M transition. Its inhibition can cause cells to arrest in the G2 phase.[5]

-

CDK7 Inhibition: As a component of the CDK-activating kinase (CAK), CDK7 is involved in the activation of other CDKs. Its inhibition has broad effects on cell cycle progression.

-

CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for transcriptional elongation. Inhibition of CDK9 can suppress the transcription of anti-apoptotic proteins.

Induction of p53-Dependent Transcription

A key aspect of this compound's pro-apoptotic activity is its ability to induce the nuclear accumulation of the tumor suppressor protein p53.[3][4] This leads to the enhancement of p53-dependent transcription, which in turn upregulates the expression of pro-apoptotic genes, such as p21WAF1.[3] The activation of the p53 pathway is a critical step in the apoptotic cascade initiated by this compound in cancer cells with wild-type p53.

Quantitative Data: In Vitro Efficacy of this compound

The antiproliferative activity of this compound has been quantified across a range of cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) serving as a key metric of its potency.

Table 1: IC50 Values of this compound for CDK Inhibition

| CDK/Cyclin Complex | IC50 (µM) |

| CDK9/cyclin T | 0.06[1][2] |

| CDK2/cyclin E | 0.1[1][2] |

| CDK7/cyclin H | 0.45[1][2] |

| CDK1/cyclin B | 7.6[1][2] |

| CDK4/cyclin D1 | 19.8[1][2] |

Table 2: Antiproliferative Activity (IC50) of this compound in Human Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| BV173 | Leukemia | 2.7[1] |

| MCF-7 | Breast Cancer | 5.0[1] |

| HT-29 | Colon Cancer | 5.3[1] |

| T98G | Glioblastoma | 9.2[1] |

| HOS | Osteosarcoma | 9.3[1] |

| HBL100 | Breast Cancer | 10.5[1] |

| BT474 | Breast Cancer | 13.6[1] |

| HL60 | Leukemia | 16.3[1] |

| CCRF-CEM | Leukemia | 7.4[1] |

| KB 3-1 | Cervical Carcinoma | 45[6] |

| MDA-MB-231 | Breast Cancer | 75[6] |

| Evsa-T | Breast Cancer | 85[6] |

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a network of signaling pathways, primarily initiated by CDK inhibition and leading to the activation of the intrinsic apoptotic pathway.

p53-Mediated Apoptotic Pathway

In cancer cells with functional p53, this compound treatment leads to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and transcriptionally activates pro-apoptotic genes, including Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2. This shifts the balance in the Bcl-2 family of proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Olomoucine II: A Cyclin-Dependent Kinase Inhibitor with Potent Antiviral Properties Against DNA Viruses

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Many DNA viruses are heavily reliant on the host cell's replication machinery, particularly the cyclin-dependent kinases (CDKs) that govern cell cycle progression. This dependency presents a strategic vulnerability for antiviral intervention. Olomoucine II, a potent second-generation inhibitor of CDKs, has demonstrated significant antiviral activity against a broad spectrum of DNA viruses. This document provides an in-depth technical overview of the antiviral properties of this compound, its mechanism of action, a summary of its efficacy, and detailed experimental protocols for its evaluation.

Introduction

This compound is a 2,6,9-trisubstituted purine derivative that functions as a potent inhibitor of several cyclin-dependent kinases, including CDK2, CDK7, and CDK9.[1][2] Originally developed for anticancer research due to the central role of CDKs in cell cycle deregulation in tumors, its mechanism of action has a direct translational application in virology.[3] Many DNA viruses do not encode a full complement of replication enzymes and must therefore usurp the host cell's machinery to replicate their genomes. By inhibiting host cell CDKs, this compound effectively creates an intracellular environment that is non-conducive to viral replication. Research has shown that this compound is a more potent antiviral agent than its predecessor, Roscovitine, and is effective against a range of human DNA viruses, including those resistant to conventional antiviral therapies.[4][5]

Mechanism of Action: Targeting Host CDKs to Inhibit Viral Replication

The primary antiviral mechanism of this compound is the inhibition of host cell CDKs that are critical for viral replication. DNA viruses have evolved to manipulate the host cell cycle to their advantage, often inducing the cell to enter or remain in the S-phase, where the cellular machinery for DNA synthesis is most active. CDKs are the master regulators of this process.

Key CDKs targeted by this compound and their roles in DNA virus replication include:

-

CDK2: In complex with Cyclin E and Cyclin A, CDK2 is a pivotal regulator of the G1/S phase transition and the initiation of DNA replication. For viruses like Herpes Simplex Virus (HSV), CDK2 activity is essential for the initiation of viral DNA synthesis.[4][6] Inhibition of CDK2 by this compound can therefore halt viral replication at a very early stage.

-

CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Many DNA viruses, including Adenovirus and Human Cytomegalovirus (HCMV), rely on host cell transcription machinery for the expression of their genes.[5][7] By inhibiting CDK9, this compound can suppress the transcription of viral genes necessary for replication.[5]

The following diagram illustrates the general signaling pathway through which this compound exerts its antiviral effects.

Quantitative Data on Antiviral Activity

The efficacy of this compound has been quantified against several DNA viruses using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the drug required to inhibit viral replication by 50%. The data below is summarized from plaque reduction assays.[1][2][4]

| Virus | Virus Type | IC50 (µM) | Notes |

| Human Adenovirus type 4 (Ad4) | Adenoviridae | 2.4 | More potent than the conventional antiviral Cidofovir in this assay.[5] |

| Human Cytomegalovirus (HCMV) | Herpesviridae | 3.2 | |

| Vaccinia Virus (VV) | Poxviridae | 3.8 | First demonstration of a poxvirus being sensitive to a CDK inhibitor.[4] |

| Herpes Simplex Virus 2 (HSV-2) | Herpesviridae | 4.7 | Effective against wild-type strains. |

| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | 5.0 | Effective against wild-type and acyclovir-resistant strains.[4] |

Table 1: In vitro antiviral activity of this compound against various DNA viruses.

A noteworthy finding is the strong additive effect observed when this compound is used in combination with conventional DNA polymerase inhibitors. For instance, combining this compound with Cidofovir almost completely eliminated the spread of infectious adenovirus type-4 progeny from infected cells, highlighting the potential for combination therapies that target both host and viral factors.[4][5]

Detailed Experimental Protocols

The following sections describe representative methodologies for evaluating the antiviral properties and cytotoxicity of this compound. These protocols are based on standard virological assays and principles reported in the literature for testing CDK inhibitors.

Plaque Reduction Assay (PRA) for Antiviral Efficacy

This assay is the gold standard for determining the IC50 of an antiviral compound by quantifying the reduction in infectious virus particles.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50%.

Materials:

-

Cells: Human lung fibroblast cells (e.g., MRC-5) or other susceptible cell lines (e.g., A549 for Adenovirus, Vero for HSV).

-

Viruses: Laboratory strains of target DNA viruses (e.g., Ad4, HCMV Toledo, HSV-1 KOS, VV WR).

-

Compound: this compound dissolved in DMSO to create a stock solution, then serially diluted in culture medium.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS), antibiotics.

-

Overlay Medium: Culture medium mixed with a solidifying agent like agarose or carboxymethylcellulose to restrict virus spread to adjacent cells.

-

Stain: Crystal Violet or Neutral Red solution.

Procedure:

-

Cell Seeding: Seed MRC-5 cells (or other appropriate cell line) into 6-well or 24-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).

-

Virus Infection: Aspirate the growth medium from the cells. Infect the monolayer with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Application: While the virus is adsorbing, prepare serial dilutions of this compound in the overlay medium.

-

Overlay Application: After the adsorption period, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound (and a no-drug control) to the respective wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to form. This varies by virus (e.g., 2-3 days for HSV, 7-10 days for Adenovirus).

-

Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formaldehyde) and stain the monolayer with Crystal Violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

-

Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the antiviral effect is not due to the drug killing the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).

Materials:

-

Cells: Uninfected MRC-5 cells (or the same cell line used in the PRA).

-

Compound: this compound dissolved in DMSO and serially diluted.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution).

Procedure:

-

Cell Seeding: Seed MRC-5 cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Exposure: Replace the medium with fresh medium containing serial dilutions of this compound. Include a "cells only" control (no drug) and a "medium only" control (no cells).

-

Incubation: Incubate the plate for the same duration as the plaque reduction assay to mimic the conditions of the antiviral experiment.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control. The CC50 value is determined by plotting cell viability against drug concentration.

The Selectivity Index (SI) , calculated as CC50 / IC50, is a critical measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over host cell toxicity.

Visualized Workflows

The following diagrams, generated using Graphviz, outline the logical flow of the key experimental procedures.

Conclusion

This compound represents a promising class of host-targeting antiviral agents. Its ability to inhibit key cellular CDKs essential for the replication of a wide range of DNA viruses, including drug-resistant strains, makes it a valuable lead compound for further development. The low micromolar IC50 values against herpesviruses, adenoviruses, and poxviruses underscore its potency. The synergistic effects observed with conventional DNA polymerase inhibitors suggest that combination therapies could be a particularly effective strategy, potentially lowering required dosages, reducing toxicity, and minimizing the risk of developing viral resistance. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound in treating DNA virus infections.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A rapid assay to screen for drug-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MRC-5-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]

- 6. brieflands.com [brieflands.com]

- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

Olomoucine II: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine II is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2] As a 2,6,9-trisubstituted purine analog, it represents a significant advancement over its predecessor, olomoucine, exhibiting greater potency and selectivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanisms of action of this compound, intended to support further research and drug development efforts in oncology and virology.

Chemical Structure and Physicochemical Properties

This compound is chemically described as (S)-2-(((2-((1-hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)phenol. Its structure is characterized by a purine core with substitutions at the C2, C6, and N9 positions, which are crucial for its interaction with the ATP-binding pocket of CDKs.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (S)-2-(((2-((1-hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)phenol |

| CAS Number | 500735-47-7 |

| Chemical Formula | C₁₉H₂₆N₆O₂ |

| Molecular Weight | 370.46 g/mol [2] |

| SMILES | OC--INVALID-LINK--NC1=NC(NCC2=C(C=CC=C2)O)=C3N=CN(C3=N1)C(C)C |

| InChI Key | NDUVSANREQEDRE-AWEZNQCLSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid powder |

| Solubility | Soluble in DMSO and Methanol. |

| Melting Point | Data not available |

| pKa | Data not available |

Biological Properties and Activity

This compound is a potent inhibitor of several cyclin-dependent kinases, with IC50 values in the nanomolar to low micromolar range. Its inhibitory activity extends to a range of cancer cell lines and viruses.

Table 3: Inhibitory Activity of this compound against Cyclin-Dependent Kinases (CDKs)

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 7.6[2] |

| CDK2/cyclin E | 0.1[2] |

| CDK4/cyclin D1 | 19.8[2] |

| CDK7/cyclin H | 0.45[2] |

| CDK9/cyclin T | 0.06[2] |

| ERK2 | 32[2] |

Table 4: Anti-proliferative Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HOS | Osteosarcoma | 9.3 |

| T98G | Glioblastoma | 9.2 |

| HBL100 | Breast Cancer | 10.5 |

| BT474 | Breast Cancer | 13.6 |

| MCF-7 | Breast Cancer | 5.0 |

| HT-29 | Colorectal Cancer | 10.8 |

| CCRF-CEM | Leukemia | 5.3 |

| BV173 | Leukemia | 2.7 |

| HL60 | Leukemia | 16.3 |

Table 5: Antiviral Activity of this compound

| Virus | IC50 (µM) |

| Herpes Simplex Virus 1 (HSV-1) | 5[2] |

| Herpes Simplex Virus 2 (HSV-2) | 4.7[2] |

| Vaccinia Virus | 3.8[2] |

| Human Adenovirus type 4 (Ad4) | 2.4[2] |

| Human Cytomegalovirus (CMV) | 3.2[2] |

Table 6: Inhibition of Drug Transporters by this compound

| Transporter | IC50 (µM) |

| ABCB1 (P-glycoprotein) | 6.4[2] |

Mechanism of Action: p53 Signaling Pathway

This compound has been shown to induce the nuclear accumulation of the tumor suppressor protein p53 and enhance its transcriptional activity. This leads to the upregulation of p21WAF1, a key inhibitor of the cell cycle. A proposed mechanism involves the interaction of this compound with ribosomal protein L11, which in turn inhibits the E3 ubiquitin ligase MDM2. The inhibition of MDM2 prevents the degradation of p53, leading to its accumulation and subsequent cell cycle arrest.

Caption: this compound induces p53-mediated cell cycle arrest.

Experimental Protocols

CDK2/Cyclin A Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound like this compound against CDK2/cyclin A, using histone H1 as a substrate.

Materials:

-

Active CDK2/cyclin A enzyme

-

Histone H1 (substrate)

-

This compound (or other test inhibitor)

-

[γ-³²P]ATP

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase buffer, active CDK2/cyclin A enzyme, and histone H1 substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for determining CDK inhibition.

Cell Viability (MTT) Assay (Representative Protocol)

This protocol outlines a common method for assessing the anti-proliferative effects of a compound like this compound on cancer cell lines.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a potent and selective inhibitor of cyclin-dependent kinases with significant anti-proliferative and antiviral activities. Its ability to induce p53-mediated cell cycle arrest provides a strong rationale for its further investigation as a potential therapeutic agent in oncology. This technical guide summarizes the key chemical and biological characteristics of this compound to facilitate ongoing and future research in the field of drug discovery and development.

References

Olomoucine vs. Olomoucine II: A Technical Deep Dive for the Modern Researcher

An In-depth Technical Guide on the Core Differences, Mechanisms, and Experimental Applications of First and Second-Generation Cyclin-Dependent Kinase Inhibitors.

Introduction

Olomoucine, a purine derivative, emerged as one of the first selective inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its discovery paved the way for the development of more potent and specific CDK inhibitors. Olomoucine II, a second-generation derivative, represents a significant advancement with an altered kinase inhibition profile and enhanced cellular effects. This technical guide provides a comprehensive comparison of Olomoucine and this compound, offering researchers, scientists, and drug development professionals a detailed understanding of their core differences in mechanism of action, kinase selectivity, and experimental applications.

Mechanism of Action: A Tale of Two Generations

Both Olomoucine and this compound are ATP-competitive inhibitors, targeting the ATP-binding pocket of CDKs to prevent the phosphorylation of their substrates. However, their efficacy and selectivity differ significantly due to structural modifications.

Olomoucine (First Generation): Olomoucine primarily inhibits CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 with IC50 values in the low micromolar range.[1][2] Its inhibitory activity against other kinases, such as ERK1, is considerably weaker.[1] The cellular effects of Olomoucine are mainly attributed to its ability to induce cell cycle arrest at the G1/S and G2/M transitions.[3][4]

This compound (Second Generation): this compound exhibits a more potent and distinct kinase inhibition profile. It is a highly effective inhibitor of CDK2/cyclin E and CDK9/cyclin T, with IC50 values in the nanomolar range. While it also inhibits CDK1/cyclin B and CDK7/cyclin H, its activity against CDK4/cyclin D1 is weaker.[5] Notably, the increased potency against CDK9, a key regulator of transcription, contributes to some of its unique cellular activities, including the potent activation of the p53 tumor suppressor pathway.[5]

Quantitative Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of Olomoucine and this compound.

Table 1: In Vitro Kinase Inhibition (IC50 Values)

| Kinase | Olomoucine (µM) | This compound (µM) |

| CDK1/cyclin B | 7[1][2] | 7.6 |

| CDK2/cyclin A | 7[1] | - |

| CDK2/cyclin E | 7[1] | 0.1 |

| CDK4/cyclin D1 | >1000 | 19.8 |

| CDK5/p35 | 3[1] | - |

| CDK7/cyclin H | - | 0.45 |

| CDK9/cyclin T | - | 0.06 |

| ERK1 (p44 MAPK) | 25[1] | - |

Table 2: Cellular Activity (EC50/IC50 Values for Cell Growth Inhibition)

| Cell Line | Olomoucine (µM) | This compound (µM) |

| KB 3-1 | 45[3] | - |

| MDA-MB-231 | 75[3] | - |

| Evsa-T | 85[3] | - |

| HCT116 | - | ~3.0 (estimated)[6] |

| NCI-H460 | - | <3.0[6] |

Note: EC50 and IC50 values for cell growth inhibition can vary depending on the cell line and assay conditions.

Signaling Pathways: Divergent Cellular Responses

The differential kinase selectivity of Olomoucine and this compound leads to distinct downstream effects on key signaling pathways, particularly the NF-κB and p53 pathways.

Olomoucine and the NF-κB Pathway

Olomoucine has been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway. It achieves this by reducing the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB.[7][8] This leads to a decrease in the expression of pro-inflammatory genes.

This compound and the p53 Pathway

This compound is a potent activator of the p53 tumor suppressor pathway.[5] This activation is, at least in part, due to its inhibition of CDK9, which can lead to perturbations in RNA synthesis. Such stress signals can lead to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of target genes, including the CDK inhibitor p21WAF1, which further contributes to cell cycle arrest.[5][9] Furthermore, this compound treatment has been shown to promote the formation of a complex between MDM2 and the ribosomal protein L11, which inhibits the ubiquitin ligase function of MDM2, thereby preventing p53 degradation.[5][10]

Experimental Protocols: Methodologies for Key Assays

This section provides detailed methodologies for key experiments commonly used to characterize Olomoucine and this compound.

In Vitro Kinase Assay (CDK9/Cyclin K Assay)

This protocol is adapted for a 96-well plate format using a commercial kinase assay kit.

-

Reagent Preparation:

-

Thaw recombinant active CDK9/Cyclin K enzyme, substrate peptide (e.g., PDKtide), and 10x kinase assay buffer on ice.

-

Prepare a 1x kinase assay buffer by diluting the 10x stock with sterile deionized water.

-

Prepare serial dilutions of this compound (or Olomoucine) in 1x kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a 2x ATP solution in 1x kinase assay buffer. The final ATP concentration in the reaction should be at or near the Km for the enzyme.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 5 µL of the diluted inhibitor. For control wells, add 5 µL of 1x kinase assay buffer with the same percentage of DMSO.

-

Add 10 µL of a master mix containing the CDK9/Cyclin K enzyme and the substrate peptide diluted in 1x kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer) or by proceeding directly to the detection step, depending on the assay kit.

-

-

Detection:

-

Detect the kinase activity using a suitable method, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Read the signal on a plate reader according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cell Viability/Proliferation Assay (MTS Assay)

This protocol describes a colorimetric assay to determine the effect of the inhibitors on cell viability.

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of Olomoucine or this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include vehicle control (e.g., DMSO) wells.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTS Reagent Addition and Incubation:

-

Approximately 1-4 hours before the end of the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate at 37°C until a color change is visible. The incubation time will vary depending on the cell type and metabolic rate.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 or EC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][12][13]

-

Western Blotting for p53 and p21

This protocol outlines the steps to analyze the protein levels of p53 and its downstream target p21 following treatment with this compound.

-

Cell Lysis:

-

Plate and treat cells with this compound as described for the cell viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 and p21 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

Conclusion

This compound represents a significant refinement of the first-generation CDK inhibitor, Olomoucine. Its increased potency, particularly against CDK9, and altered selectivity profile translate into distinct and more potent cellular effects, including robust activation of the p53 pathway. This in-depth technical guide provides a comparative framework for researchers to understand the nuances of these two compounds. The provided data tables, signaling pathway diagrams, and experimental protocols serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the roles of CDKs in cellular processes and for the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Olomoucine II: An In-depth Technical Guide to its In Vitro Cytotoxicity in Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, across various tumor cell lines. This document outlines its mechanism of action, summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.

Introduction: this compound as a Cyclin-Dependent Kinase Inhibitor

This compound is a second-generation purine analogue that demonstrates significant inhibitory activity against several cyclin-dependent kinases (CDKs). These enzymes are crucial regulators of the cell cycle, transcription, and apoptosis.[1] By targeting CDKs, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. Its enhanced CDK inhibitory activity and increased selectivity make it a compound of interest in cancer research.[1]

This compound is a potent inhibitor of CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[2][3] Its inhibitory action on these key cell cycle regulators leads to cell cycle blocks at the G1/S and G2/M transitions.[1] Furthermore, this compound has been shown to induce the nuclear accumulation of the tumor suppressor protein p53 and enhance p53-dependent transcription, which in turn leads to the induction of p21WAF1, a potent CDK inhibitor.[1][4] This activation of the p53 pathway contributes significantly to its antiproliferative and cytotoxic effects.

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic and antiproliferative activities of this compound have been evaluated across a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values serve as key quantitative measures of its potency. The following table summarizes the reported IC50 and EC50 values for this compound in various cell lines after a 72-hour exposure period.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HOS | Osteosarcoma | 9.3 | [2] |

| T98G | Glioblastoma | 9.2 | [2] |

| HBL100 | Breast Cancer | 10.5 | [2] |

| BT474 | Breast Cancer | 13.6 | [2] |

| MCF-7 | Breast Cancer | 5.0 | [2] |

| HT-29 | Colon Carcinoma | 10.8 | [2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3, 7.4 | [2] |

| BV173 | B-cell Precursor Leukemia | 2.7 | [2] |

| HL-60 | Promyelocytic Leukemia | 16.3 | [2] |

| BJ | Normal Human Fibroblast | 5.4 (EC50) | [2] |

Experimental Protocols

The following section details the methodologies commonly employed to assess the in vitro cytotoxicity of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: A panel of human tumor cell lines (e.g., MCF-7, HL-60, HOS, T98G) and, for comparison, non-tumor cell lines (e.g., BJ fibroblasts) are used.[2]

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. They are cultured in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. The cells are then incubated for a specified period, commonly 72 hours.[2]

Cytotoxicity and Antiproliferative Assays

-

Calcein AM Assay: This fluorescence-based assay measures cell viability. Calcein AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in viable cells to the fluorescent calcein. The fluorescence intensity is directly proportional to the number of living cells.

-

WST-1 Assay: This colorimetric assay assesses cell proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a formazan dye. The amount of formazan produced is proportional to the number of metabolically active cells.

-

SRB (Sulphorhodamine B) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.

Cell Cycle Analysis

-

Flow Cytometry: Cells are treated with this compound for a defined period, then harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M). A hypoploid peak can indicate the presence of apoptotic cells.[5]

Apoptosis Detection

-

Annexin V/PI Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.

-

PARP-1 Cleavage: The cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) by caspases is a hallmark of apoptosis and can be detected by Western blotting.[6]

Visualizing Experimental and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound cytotoxicity and its proposed signaling pathway.

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Conclusion

This compound demonstrates significant in vitro cytotoxicity against a variety of tumor cell lines, with IC50 values typically in the low micromolar range. Its mechanism of action is primarily driven by the inhibition of key cyclin-dependent kinases, leading to cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis. A notable aspect of its activity is the activation of the p53 tumor suppressor pathway. The comprehensive data and standardized protocols presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and other CDK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]